molecular formula C10H14FN B8582474 N-benzyl-1-fluoropropan-2-amine

N-benzyl-1-fluoropropan-2-amine

Cat. No.: B8582474
M. Wt: 167.22 g/mol
InChI Key: QDEDQSVMGQWILD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-fluoropropan-2-amine is a useful research compound. Its molecular formula is C10H14FN and its molecular weight is 167.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

N-benzyl-1-fluoropropan-2-amine has been studied for its potential as a prodrug and in drug delivery systems. The compound's structure allows for modifications that can enhance bioavailability and therapeutic efficacy.

Prodrug Development:

  • The compound can be modified to create glycoconjugates, which improve solubility and stability. This method has been successfully applied to various amine-containing drugs, enhancing their pharmacokinetic profiles .
  • A study demonstrated the N-glycoconjugation of amines under mild conditions, leading to the development of novel prodrugs with improved water solubility and stability in physiological environments .

Neuropharmacology

Research indicates that this compound may play a role in neuroprotective strategies. Compounds in similar classes have shown promise in protecting neurons from degeneration.

Mechanism of Action:

  • The P7C3 class of aminopropyl carbazole chemicals, which share structural similarities with this compound, has been shown to enhance the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD synthesis . This suggests that this compound could be explored for similar neuroprotective effects through NAD elevation.

Radiopharmaceutical Applications

This compound is also being investigated for its potential in radiopharmaceuticals, particularly in positron emission tomography (PET) imaging.

Fluorine-18 Labeling:

  • The compound can be utilized as a precursor for the synthesis of fluorine-18 labeled radiotracers. This application is critical for developing imaging agents that can help visualize biological processes in vivo . The ability to label compounds with fluorine-18 enhances their utility in PET scans, providing insights into metabolic processes and disease states.

Chemical Synthesis and Modification

The versatility of this compound allows it to serve as a building block in organic synthesis.

Synthetic Pathways:

  • Various synthetic methodologies have been developed to modify this compound, including methods for alkylation and fluorination. These synthetic routes enable the creation of derivatives with tailored properties for specific applications in drug development and chemical biology .

Case Studies

Study Focus Findings
Study on Glycoconjugation Prodrug DevelopmentDemonstrated effective N-glycoconjugation leading to enhanced solubility and stability of amine-containing drugs.
Neuroprotective Mechanisms NeuropharmacologyHighlighted the role of compounds similar to this compound in enhancing NAD levels, suggesting neuroprotective potential.
Radiopharmaceutical Synthesis PET ImagingDeveloped methods for labeling with fluorine-18, expanding applications in medical imaging.

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

N-benzyl-1-fluoropropan-2-amine

InChI

InChI=1S/C10H14FN/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3

InChI Key

QDEDQSVMGQWILD-UHFFFAOYSA-N

Canonical SMILES

CC(CF)NCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of phenylmethanamine (5.63 g, 52.6 mmol) and 1-fluoropropan-2-one (4.0 g, 52.6 mmol) and DCE (50 mL) was added NaBH(OAc)3 (15.6 g, 73.6 mmol) and HOAc (3.01 mL, 52.6 mmol) and the reaction was capped and stirred at RT for 3 h. The reaction was then poured into water, and extracted with DCM. The combined organic extracts were dried (MgSO4), filtered, and concentrated in vacuo. The crude product was purified by SiO2 chromatography eluting with a DCM/MeOH gradient (500:5 to 500:10) to afford 6.2 g (70.5%) of N-benzyl-1-fluoropropan-2-amine (230).
Quantity
5.63 g
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reactant
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4 g
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reactant
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15.6 g
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reactant
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Quantity
3.01 mL
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reactant
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Quantity
50 mL
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solvent
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two

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